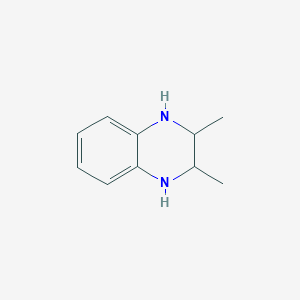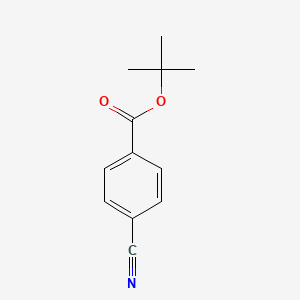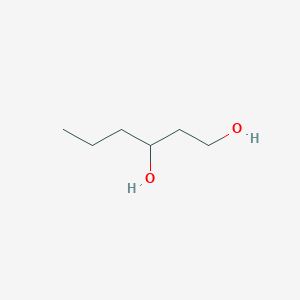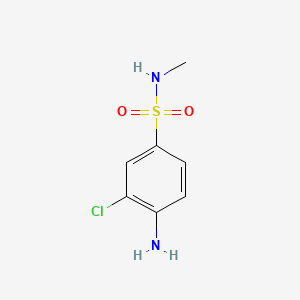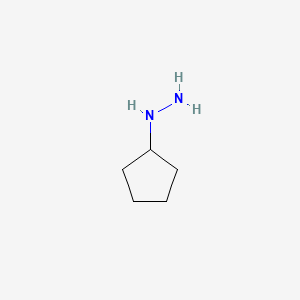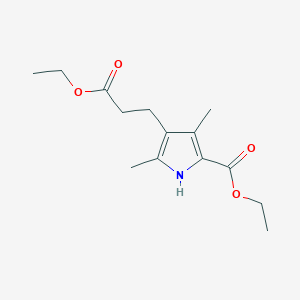
2,4-Diméthyl-5-(éthoxycarbonyl)-3-pyrrolepropionate d'éthyle
Vue d'ensemble
Description
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, also known as E2M5EC3P, is an organometallic compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for laboratory experiments and research studies. This compound is used in a variety of areas, including drug discovery, biochemistry, and organic synthesis.
Mécanisme D'action
Target of Action
It is derived from fluorescein hydrazide and a substituted pyrrole-2-aldehyde . It’s also an intermediate of the anticancer drug Sunitinib , suggesting that it may interact with similar targets, such as tyrosine kinases.
Mode of Action
Given its structural similarity to sunitinib, it may inhibit the activity of multiple tyrosine kinases, thereby blocking signal transduction pathways and inhibiting cell proliferation .
Biochemical Pathways
If it acts similarly to sunitinib, it could affect pathways related to cell growth and angiogenesis by inhibiting tyrosine kinases .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its absorption and distribution in the body.
Result of Action
If it acts similarly to sunitinib, it could inhibit cell proliferation and angiogenesis .
Action Environment
It’s known that the compound was obtained by slow evaporation of a methanol solution at room temperature , suggesting that its stability could be influenced by temperature and solvent conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to using Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it can be toxic if not handled properly.
Orientations Futures
There are several potential future directions for research involving Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore the use of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in drug discovery, as it has already been used to develop new drugs and optimize existing drugs. Additionally, research could be done to explore the use of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in organic synthesis, as it has already been used to synthesize new compounds. Finally, research could be done to explore the potential therapeutic applications of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, such as its use as an anti-inflammatory or anti-cancer agent.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé est utilisé en synthèse organique, en particulier dans la condensation de l'éthyl pyruvate et de l'acide lactique . La structure du composé est déterminée par des méthodes de RMN et de diffraction des rayons X .
Intermédiaire dans la Synthèse de Médicaments
Le composé est un intermédiaire dans la synthèse du médicament anticancéreux Sunitinib . Le Sunitinib est un inhibiteur multi-cible de la tyrosine kinase réceptrice utilisé pour traiter certains types de cancer.
Rapporteur de Signal Fluorescent
Le composé dérivé de l'hydrazide de fluorescéine et d'un pyrrole-2-aldéhyde substitué, à savoir l'éthyl 2,4-diméthyl-5-formylpyrrole-3-carboxylate, est utilisé comme rapporteur de signal fluorescent . La fluorescéine a été largement utilisée comme rapporteur de signal fluorescent des capteurs chimiques en raison de ses excellentes propriétés photophysiques .
Activité Biologique
Certaines hydrazones de fluorescéine provenant de benzaldéhydes substitués ont montré une activité biologique considérable en tant qu'inhibiteurs catalytiques de la topoisomérase non intercalants . Cela suggère des applications potentielles du composé dans la recherche biologique et le développement de médicaments.
Synthèse de Dérivés de Cellulose
Le composé est utilisé dans la synthèse de dérivés de cellulose . L'aminolyse donne le carbamate de (3-éthoxy-3-oxopropyl)(N-Boc-2-aminoéthyl)cellulose avec un DS d'ester β-alanine de 0,88 et un DS Boc-EDA de 0,95 .
Charges Sensibles au pH
Le composé est utilisé dans la synthèse d'un polyzwitterion à base de cellulose prometteur avec des charges sensibles au pH . Ceci a des applications potentielles dans le domaine de la nanotechnologie, du traitement de l'eau, de la séparation des protéines, du dessalement, de la liaison des ions métalliques et de l'industrie pétrolière .
Analyse Biochimique
Biochemical Properties
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase enzymes, which are crucial for DNA replication and transcription. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in DNA synthesis and repair processes .
Cellular Effects
The effects of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain types of cancer cells. Additionally, it can disrupt metabolic pathways, resulting in altered energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, enzyme activity, and cellular signaling. For instance, its interaction with topoisomerase enzymes inhibits their function, leading to the accumulation of DNA breaks and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
The effects of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can cause significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic response. Exceeding this threshold can lead to toxicity, including liver and kidney damage .
Metabolic Pathways
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, its metabolism may involve hydrolysis and oxidation reactions, resulting in the formation of metabolites that are excreted from the body .
Transport and Distribution
The transport and distribution of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell. For example, it may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it affects cellular respiration and energy production .
Propriétés
IUPAC Name |
ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)13(15-10(11)4)14(17)19-6-2/h15H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNJVGCLOFPWFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303190 | |
| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54278-10-3 | |
| Record name | Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 157290 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054278103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54278-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B1295973.png)
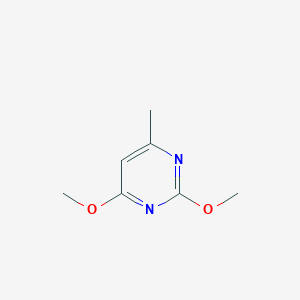
![[3,4,6-Triacetyloxy-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1295976.png)

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)
